N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential across various scientific fields. This molecule contains multiple functional groups, including a pyrimidine ring, a sulfonamide group, and a trifluoromethoxy group, each contributing to its unique chemical properties and reactivity.
Synthetic routes and reaction conditions
The synthesis of this compound typically involves multi-step organic reactions:
Formation of the pyrimidine ring: : The initial step often includes the preparation of the dimethylamino-substituted pyrimidine, generally through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Attachment of the ethylamino side chain: : The subsequent step involves introducing the ethylamine group to the pyrimidine ring. This can be achieved via alkylation or substitution reactions using ethylamine or ethylamine derivatives.
Introduction of the trifluoromethoxybenzenesulfonamide group: : This involves reacting the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods
Industrial production often involves similar routes but optimized for large-scale synthesis, including the use of high-yield catalysts, continuous flow reactors, and streamlined purification processes to achieve the compound at a commercial scale.
Types of reactions it undergoes
This compound can engage in a variety of chemical reactions:
Oxidation: : The pyrimidine ring and the ethylamine group can undergo oxidation under suitable conditions.
Reduction: : Reduction can target the nitro group if any, or the sulfonamide group.
Substitution: : Aromatic substitution is possible due to the electron-withdrawing effect of the trifluoromethoxy group.
Common reagents and conditions used in these reactions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenation using chlorinating or brominating agents, or nucleophilic aromatic substitution.
Major products formed from these reactions
Oxidation: : Leads to the formation of sulfonic acids or N-oxides.
Reduction: : Formation of amines or alcohol derivatives.
Substitution: : Varied aromatic compounds depending on the substitution pattern.
Scientific Research Applications
This compound finds applications in:
Biology: : Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: : Investigated for its pharmacological properties, possibly as a precursor for drug development.
Industry: : Used in the synthesis of advanced materials due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects generally involves:
Binding to molecular targets: : Such as enzymes or receptors.
Interfering with biochemical pathways: : By mimicking or inhibiting natural substrates or cofactors.
Modulating cell signaling: : Due to the presence of the trifluoromethoxy group which can influence electron density and binding affinity.
Comparison with Similar Compounds
Similar compounds
N-(4-(dimethylamino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
4-(dimethylamino)-6-methyl-2-(methylamino)pyrimidine
4-(trifluoromethoxy)-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide
This combination of unique structural features and chemical versatility makes N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide a subject of great interest across various scientific disciplines.
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O3S/c1-11-10-14(24(2)3)23-15(22-11)20-8-9-21-28(25,26)13-6-4-12(5-7-13)27-16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVXPZGRLGDAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.